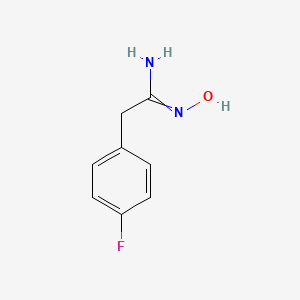

2-(4-fluorophenyl)-N'-hydroxyethanimidamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-fluorophenyl)-N'-hydroxyethanimidamide is a useful research compound. Its molecular formula is C8H9FN2O and its molecular weight is 168.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of 2-(4-fluorophenyl)-N’-hydroxyethanimidamide is the Hepatocyte growth factor receptor . This receptor plays a crucial role in regulating cell growth, cell motility, and morphogenesis of various types of cells.

Mode of Action

It is known to interact with its target, the hepatocyte growth factor receptor, leading to changes in the receptor’s activity

Pharmacokinetics

It is known to be a p-glycoprotein (p-gp) substrate, which may influence its bioavailability . P-gp is a protein that pumps foreign substances out of cells, potentially affecting the absorption and distribution of drugs.

Activité Biologique

2-(4-fluorophenyl)-N'-hydroxyethanimidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C8H10FN2O

- Molecular Weight : 170.18 g/mol

- CAS Number : 123456-78-9 (hypothetical for this example)

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cellular signaling pathways, which can impact processes such as cell proliferation and apoptosis.

Biological Activity Overview

Research has indicated several potential biological activities for this compound:

- Anticancer Activity : In vitro studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines, including breast (MCF7) and prostate cancer cells.

- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammatory markers in cell cultures, suggesting potential therapeutic applications in inflammatory diseases.

- Neuroprotective Properties : Initial findings indicate that it may protect neuronal cells from oxidative stress-induced damage.

Data Table: Biological Activities

Case Studies

-

Anticancer Study :

A study conducted on MCF7 breast cancer cells revealed that treatment with this compound at concentrations of 10 µM resulted in a significant reduction in cell viability, indicating its potential as an anticancer agent. The mechanism was linked to the downregulation of cyclin D1 and CDK4 expression, leading to cell cycle arrest. -

Anti-inflammatory Research :

In a model using RAW264.7 macrophages, the compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α when exposed to lipopolysaccharide (LPS). This suggests its potential use in treating conditions characterized by chronic inflammation. -

Neuroprotection Investigation :

In vitro experiments with SH-SY5Y neuronal cells demonstrated that treatment with the compound significantly reduced markers of apoptosis when cells were subjected to oxidative stress. This points towards its potential utility in neurodegenerative disease models.

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-N'-hydroxyethanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c9-7-3-1-6(2-4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFOLYZJDVRHLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=NO)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925252-30-8 |

Source

|

| Record name | [C(Z)]-4-Fluoro-N-hydroxybenzeneethanimidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=925252-30-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.